

Introduction: The Strategic Importance of 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604

[Get Quote](#)

2-Amino-6-methylnicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring with an amino group at the 2-position, a methyl group at the 6-position, and a reactive aldehyde at the 3-position, provides a versatile scaffold for the synthesis of a wide array of complex molecules. The pyridine core is a common motif in many ATP-competitive kinase inhibitors, and the strategic placement of the amino and aldehyde functionalities allows for a multitude of chemical transformations.^[1] This guide will provide an in-depth exploration of the synthesis, reactivity, and potential applications of this valuable building block, offering both theoretical insights and practical, field-proven experimental protocols.

Molecular Structure and Physicochemical Properties

While specific experimental data for **2-Amino-6-methylnicotinaldehyde** is not readily available in the public domain, we can infer its properties from closely related analogs. For instance, 2-Amino-6-methylpyridine has a molecular weight of 108.14 g/mol .^[2] The subject compound, with the addition of an aldehyde group, has a molecular weight of 136.15 g/mol .^[3]

Property	Estimated Value/Information	Source
Molecular Formula	C ₇ H ₈ N ₂ O	Inferred
Molecular Weight	136.15 g/mol	[3]
IUPAC Name	2-Amino-6-methylpyridine-3-carbaldehyde	Inferred
CAS Number	885276-99-3	[3]
Appearance	Likely a solid at room temperature	Inferred

The electronic nature of the pyridine ring, coupled with the electron-donating amino group and the electron-withdrawing aldehyde group, creates a unique reactivity profile that will be explored in the subsequent sections.

Synthesis of 2-Amino-6-methylnicotinaldehyde and its Precursors

The synthesis of **2-Amino-6-methylnicotinaldehyde** is not explicitly detailed in the provided literature, but a plausible synthetic strategy can be devised based on the synthesis of its precursors, such as 2-amino-6-methylnicotinic acid. A common starting material for such compounds is 2-chloro-3-cyano-6-methylpyridine.[4]

A potential multi-step synthesis could involve the initial formation of 2-amino-6-methylnicotinonitrile from 2-chloro-3-cyano-6-methylpyridine, followed by hydrolysis to 2-amino-6-methylnicotinic acid, and subsequent reduction to the target aldehyde.

Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid

This protocol is adapted from a one-pot synthesis method.[4][5]

Step 1: Amination and Hydrolysis

- To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (1 equivalent).

- Add a 28% aqueous solution of ammonia.[4]
- Seal the autoclave and heat the reaction mixture to 170°C for 7 hours.[4]
- After cooling to room temperature, carefully vent the autoclave and remove the ammonia under reduced pressure.[4]
- To the resulting reaction mixture containing 2-amino-6-methylnicotinamide, add potassium hydroxide (a suitable excess) and heat at 100°C for 3 hours with stirring.[4]
- Cool the reaction solution to room temperature and acidify to a pH of 4-5 by the dropwise addition of 4N hydrochloric acid to precipitate the 2-amino-6-methylnicotinic acid.[4]
- Collect the solid by filtration, wash with cold water, and dry under vacuum.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Amino-6-methylnicotinaldehyde**.

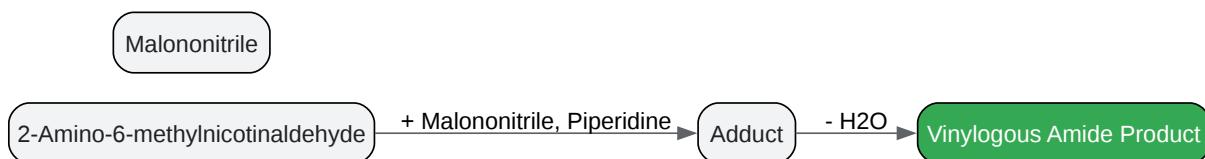
Step 2: Reduction to **2-Amino-6-methylnicotinaldehyde**

The reduction of the carboxylic acid to the aldehyde can be achieved using a mild reducing agent to prevent over-reduction to the alcohol. A common method involves the conversion of the carboxylic acid to an activated intermediate, such as an amide or an acid chloride, followed by reduction. A more direct, albeit less common, approach would be a controlled reduction. A suitable method would be the use of lithium tri-tert-butoxyaluminum hydride.[6]

The Core Reactivity: A Multifaceted Chemical Hub

The reactivity of **2-Amino-6-methylnicotinaldehyde** is dominated by the interplay of its three key functional groups: the aldehyde, the amino group, and the pyridine ring.

Condensation Reactions of the Aldehyde Group


The aldehyde group is highly susceptible to nucleophilic attack, making it an excellent substrate for condensation reactions.^[7] These reactions are fundamental for carbon-carbon bond formation and the construction of complex molecular scaffolds.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a similar procedure for a related nicotinaldehyde derivative.^[7]

- In a round-bottom flask, dissolve **2-Amino-6-methylnicotinaldehyde** (1 equivalent) in absolute ethanol.
- Add malononitrile (1.1 equivalents) to the solution.
- Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
- Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
- Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.
- Collect the product by filtration, wash with cold ethanol, and dry.

[Click to download full resolution via product page](#)

Caption: Knoevenagel condensation of **2-Amino-6-methylnicotinaldehyde**.

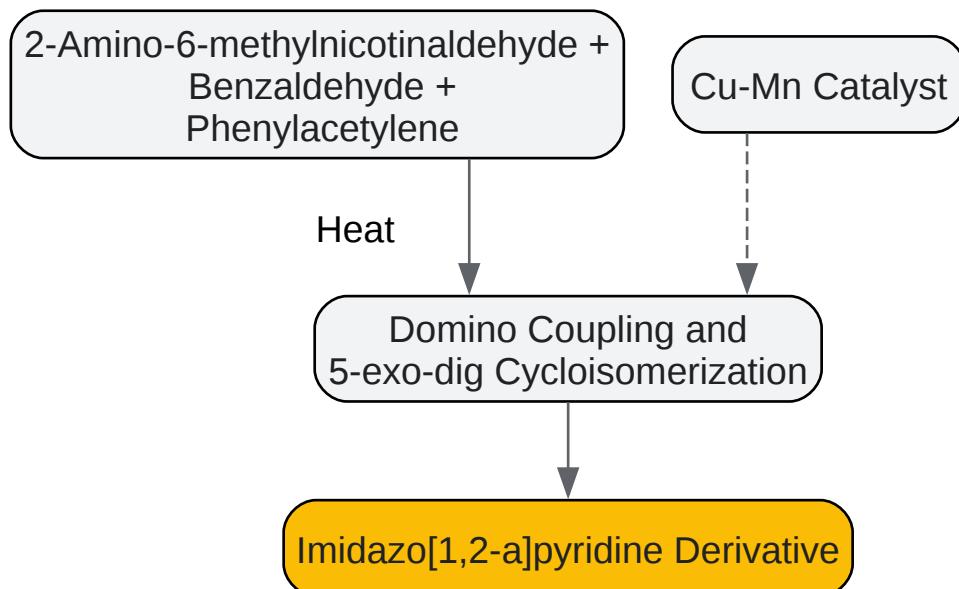
The Claisen-Schmidt condensation involves the reaction of the aldehyde with a ketone in the presence of a base, such as sodium hydroxide, to form a chalcone derivative.

Protocol: Claisen-Schmidt Condensation with Acetophenone

This protocol is adapted from a similar procedure.[\[7\]](#)

- Prepare a 10% aqueous solution of sodium hydroxide.
- In a round-bottom flask, dissolve **2-Amino-6-methylnicotinaldehyde** (1 equivalent) in ethanol.
- Add acetophenone (1 equivalent) to the solution.
- Cool the flask in an ice bath and slowly add the 10% NaOH solution dropwise with vigorous stirring.
- Allow the reaction to stir in the ice bath for several hours, monitoring by TLC.
- Once the reaction is complete, pour the mixture into cold water to precipitate the product.
- Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Cycloaddition and Cyclocondensation Reactions


The pyridine and amino functionalities of **2-Amino-6-methylnicotinaldehyde** allow it to participate in various cycloaddition and cyclocondensation reactions, leading to the formation of fused heterocyclic systems.

A notable reaction of 2-aminopyridines is their participation in three-component reactions with aldehydes and alkynes to form imidazo[1,2-a]pyridines.[\[8\]](#) This reaction is often catalyzed by transition metals like copper.[\[8\]](#)

Conceptual Protocol:

- In a suitable solvent such as water, combine **2-Amino-6-methylnicotinaldehyde** (1 equivalent), a terminal alkyne (e.g., phenylacetylene, 1 equivalent), and another aldehyde (e.g., benzaldehyde, 1 equivalent).

- Add a copper-based catalyst (e.g., a Cu-Mn bimetallic catalyst).[8]
- Heat the reaction mixture with stirring.
- The reaction proceeds through a domino sequence of coupling and 5-exo-dig cycloisomerization to yield the corresponding imidazo[1,2-a]pyridine derivative.[8]

[Click to download full resolution via product page](#)

Caption: Three-component synthesis of an imidazo[1,2-a]pyridine.

Oxidation and Reduction Reactions

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Standard oxidizing agents can be used for this transformation. A mild oxidant like potassium permanganate or silver oxide is often employed to avoid side reactions.

Conceptual Protocol (Oxidation):

- Dissolve **2-Amino-6-methylnicotinaldehyde** in a suitable solvent (e.g., aqueous acetone).

- Add a solution of potassium permanganate dropwise at a controlled temperature (e.g., 0-10°C).
- After the reaction is complete, quench any excess oxidant and work up the reaction to isolate the carboxylic acid.

Sodium borohydride is a common and effective reagent for the reduction of aldehydes to alcohols.

Conceptual Protocol (Reduction):

- Dissolve **2-Amino-6-methylnicotinaldehyde** in a protic solvent like methanol or ethanol.
- Cool the solution in an ice bath.
- Add sodium borohydride portion-wise, controlling the temperature.
- Stir the reaction until complete, then quench with a weak acid and extract the product.

Reactions of the Amino Group

The 2-amino group behaves as a typical nucleophile and can undergo acylation, alkylation, and other reactions characteristic of aromatic amines.

Applications in Drug Discovery and Materials Science

The diverse reactivity of **2-Amino-6-methylnicotinaldehyde** makes it a valuable starting material for the synthesis of a wide range of compounds with potential biological activity. The resulting scaffolds, such as vinylogous amides, chalcones, and fused heterocycles, are prevalent in pharmacologically active compounds.^[7] The 2-aminopyridine moiety itself is a precursor to a variety of heterocyclic compounds with antibacterial, anticancer, and anti-inflammatory properties.^[9] Furthermore, the condensation products can serve as building blocks for functional materials.

Conclusion

2-Amino-6-methylnicotinaldehyde is a highly versatile and reactive molecule with significant potential for the synthesis of complex chemical entities. Its aldehyde and amino functionalities provide orthogonal handles for a variety of chemical transformations, including condensation, cycloaddition, oxidation, and reduction reactions. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to explore the rich chemistry of this compound and to leverage its potential in the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-methylnicotinaldehyde - [sigmaaldrich.com]
- 4. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Amino-6-methylnicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1441604#understanding-the-reactivity-of-2-amino-6-methylnicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com